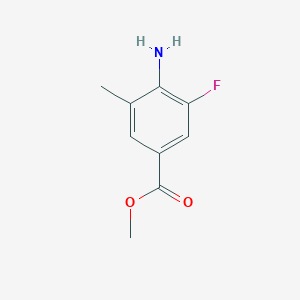

Methyl 4-amino-3-fluoro-5-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 4-amino-3-fluoro-5-methylbenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |

InChI Key |

JOPWHGOZKXYEIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)C(=O)OC |

Origin of Product |

United States |

Significance of Fluorinated Aromatic Amines and Benzoate Esters in Synthetic Chemistry

The structural motifs present in Methyl 4-amino-3-fluoro-5-methylbenzoate are of considerable interest in contemporary chemical synthesis. Fluorinated aromatic amines and benzoate (B1203000) esters are independently recognized as privileged scaffolds and versatile intermediates.

Fluorinated Aromatic Amines: The introduction of fluorine into aromatic amines has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com Its presence can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comresearchgate.net For instance, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can lower the basicity (pKa) of nearby amino groups, which can affect bioavailability and off-target interactions. researchgate.netalfa-chemistry.com Consequently, fluorinated amines are integral building blocks in the synthesis of a wide range of pharmaceuticals, including antibiotics and anticancer agents, as well as advanced agrochemicals. numberanalytics.comalfa-chemistry.comnumberanalytics.com

Benzoate Esters: Benzoate esters, such as methyl benzoate and ethyl benzoate, are fundamental compounds in organic chemistry. chemicalbook.commdpi.com They serve as crucial intermediates in the production of more complex molecules, including dyes, fragrances, and pharmaceutical compounds. annexechem.com Their pleasant odors also lead to their direct use in the cosmetic and food industries as flavoring and fragrance agents. chemicalbook.combritannica.com From a synthetic standpoint, the ester group is a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous pathways for further molecular elaboration. annexechem.com The esterification of benzoic acids is a foundational reaction, often achieved through methods like Fischer esterification, and serves as a key step in the synthesis of these valuable compounds. chemicalbook.comresearchgate.net

Overview of Strategic Research Directions for Multi Substituted Benzene Derivatives

The synthesis of multi-substituted benzene (B151609) derivatives, particularly those lacking symmetry, presents a significant challenge in organic chemistry. innovations-report.comphys.org Controlling the regioselectivity of sequential reactions to install different substituents at desired positions is a complex task. libretexts.org The number of possible isomers for a benzene ring with multiple different substituents is vast; for example, with 10 different possible substituents, there are 86,185 potential substitution patterns. innovations-report.comphys.org

Current strategic research directions focus on developing programmable and highly selective methods to overcome these challenges. Key areas of innovation include:

Programmed Synthesis: This approach aims to install various functional groups in a predetermined sequence. Researchers have developed methodologies using starting materials like thiophenes, which, through a series of metal-catalyzed couplings and subsequent cycloaddition reactions, can be converted into highly substituted benzenes with five or six different groups. innovations-report.comphys.org

Late-Stage Functionalization: A major goal is the ability to selectively introduce functional groups onto an already complex molecule in the final steps of a synthesis. This often involves the strategic use of C-H activation, where inert carbon-hydrogen bonds are selectively converted into new functional groups.

Directed Ortho-Metalation (DoM): This strategy utilizes directing groups to guide metalating agents to specific positions on the aromatic ring, allowing for regioselective functionalization.

Benzannulation Reactions: Constructing the aromatic ring from acyclic precursors is another powerful strategy. These methods often provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. researchgate.net

These advanced strategies are moving the field away from classical methods that rely solely on the inherent directing effects of substituents and toward a paradigm where virtually any desired substitution pattern on a benzene ring can be accessed "at-will". phys.org

Historical Development and Evolution of Synthetic Approaches to Fluorinated Aminobenzoic Acid Esters

The synthesis of molecules like Methyl 4-amino-3-fluoro-5-methylbenzoate stands on the shoulders of more than a century of developments in organofluorine chemistry and classical organic reactions.

The history of organofluorine chemistry began in the 19th century, with early reports of synthesizing compounds like methyl fluoride (B91410). nih.gov A pivotal moment for aromatic fluorine chemistry was the development of the Schiemann reaction in 1927, which provided a reliable method to convert aromatic amines into fluoroaromatics via diazonium salts. nih.gov Another foundational technique that emerged in the 1930s was nucleophilic halogen exchange (Halex reaction), using reagents like potassium fluoride (KF) to replace other halogens with fluorine. nih.gov

The synthesis of the aminobenzoic acid ester portion relies on well-established reactions. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, has been a cornerstone of organic synthesis for over a century and remains a common method for preparing benzoate (B1203000) esters. researchgate.net

The evolution toward modern synthetic methods has been marked by the development of new, safer, and more selective fluorinating agents. In the latter half of the 20th century, a variety of N-F electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), were developed, offering milder alternatives to historically used reagents like elemental fluorine. beilstein-journals.org More recently, transition-metal-catalyzed methods have revolutionized the synthesis of fluorinated aromatics. Copper-mediated fluorination of aryl boronic acids and their derivatives, for instance, has emerged as a powerful tool for introducing fluorine under relatively mild conditions with broad functional group tolerance. nih.gov

The synthesis of a specific isomer like a fluorinated aminobenzoic acid ester would historically have involved a multi-step sequence, carefully orchestrating nitration, reduction of the nitro group to an amine, halogenation or diazotization/fluorination, and esterification, with the order of steps being critical to achieve the desired regiochemistry. Modern approaches might streamline this process, potentially using late-stage fluorination on a pre-existing aminobenzoic acid ester scaffold.

Identification of Current Research Gaps and Formulation of Scholarly Objectives for Methyl 4 Amino 3 Fluoro 5 Methylbenzoate

Advanced Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves the imaginary breaking of bonds, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.in

For this compound, several logical disconnections can be proposed based on the functional groups present: the C-N bond of the amine, the C-F bond, and the C-O bond of the ester.

Disconnection of the C-N bond (Amine Synthesis): A primary disconnection strategy involves the formation of the arylamine C-N bond. This suggests a precursor such as a fluorinated aryl halide or sulfonate that can undergo amination. This approach is particularly common and can be achieved via methods like the Buchwald-Hartwig amination. The corresponding precursor would be Methyl 3-fluoro-4-halo-5-methylbenzoate .

Disconnection of the C-F bond (Fluorination): An alternative disconnection targets the C-F bond. This implies a late-stage fluorination of an amino-methylbenzoate precursor. The challenge lies in achieving the correct regioselectivity, as the directing effects of the existing amino and ester groups must be carefully considered. This route points to Methyl 4-amino-5-methylbenzoate as a key intermediate.

Disconnection of the C-O bond (Esterification): The methyl ester group can be disconnected to its constituent carboxylic acid and methanol (B129727). This is a standard functional group interconversion (FGI) and suggests that the final step could be the esterification of 4-amino-3-fluoro-5-methylbenzoic acid . ias.ac.in

Based on these primary disconnections, a plausible retrosynthetic pathway is outlined below, starting from simpler aromatic precursors.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|C-N Disconnection (Amination)| B(Methyl 3-fluoro-4-halo-5-methylbenzoate);

A -->|C-F Disconnection (Fluorination)| C(Methyl 4-amino-5-methylbenzoate);

A -->|C-O Disconnection (Esterification)| D(4-amino-3-fluoro-5-methylbenzoic acid);

B --> E(3-Fluoro-4-halo-5-methylbenzoic acid);

C --> F(4-Amino-5-methylbenzoic acid);

D --> E;

This flowchart illustrates potential retrosynthetic pathways to the target molecule, identifying key precursors through logical bond disconnections.

Regioselective Synthesis via Aromatic Substitution and Functional Group Interconversion

The regioselective synthesis of polysubstituted benzenes is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic architectures. nih.govrsc.org The synthesis of this compound requires precise control over the introduction of each substituent to achieve the desired 1,3,4,5-substitution pattern.

Introducing the amino group onto a pre-functionalized fluorinated methylbenzoate ring is a common and effective strategy. This typically involves the reaction of an aryl halide or sulfonate with an ammonia (B1221849) equivalent.

One prominent method is nucleophilic aromatic substitution (SNAr). However, the success of SNAr is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction with ammonia to proceed, the ring must be sufficiently activated by electron-withdrawing groups. Microwave-assisted amination of fluorobenzenes without a strong base or catalyst has also been reported, offering a potentially more direct route. researchgate.net

More versatile and widely used are palladium-catalyzed amination reactions, which are discussed in detail in section 2.3.1. These methods offer broader substrate scope and milder reaction conditions compared to traditional SNAr. wikipedia.orgacsgcipr.org

The introduction of a fluorine atom onto an amino-methylbenzoate scaffold can be accomplished through several methods, primarily categorized as electrophilic or nucleophilic fluorination. The choice of method depends on the nature of the substrate and the desired regioselectivity.

Electrophilic fluorination involves the use of reagents that deliver an "F+" equivalent to the aromatic ring. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The directing effects of the substituents already on the ring are crucial. An amino group is a strong ortho-, para-director, while a methyl ester is a meta-director. In a precursor like Methyl 4-amino-5-methylbenzoate, the powerful activating and directing effect of the amino group would likely direct the incoming fluorine electrophile to the position ortho to it, which is the desired C3 position.

Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, formed from the corresponding aniline. This classic method allows for the regioselective introduction of fluorine.

| Method | Reagent/Reaction | Key Features |

| Electrophilic Fluorination | Selectfluor®, NFSI | Direct C-H fluorination. Regioselectivity is governed by existing substituents. |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Converts an amino group to a fluorine atom via a diazonium salt. Offers excellent regiocontrol. |

This interactive table summarizes key methodologies for introducing a fluorine atom onto an aromatic ring.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-amino-3-fluoro-5-methylbenzoic acid.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dergipark.org.tr The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, which then reacts readily with methanol. This two-step process avoids the harsh acidic conditions of Fischer esterification, which might be beneficial if acid-sensitive functional groups are present.

Solid acid catalysts, such as zirconium/titanium oxides or ion-exchange resins like Amberlyst 15, offer a greener alternative, facilitating easier product purification and catalyst recycling. dergipark.org.trmdpi.com

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Methanol, Reflux | Inexpensive, effective |

| Solid Acid | Zr/Ti Oxides, Amberlyst 15 | Methanol, Heat | Recyclable, easy separation |

| Activating Agent | Thionyl Chloride (SOCl₂) | Two steps: 1. SOCl₂ 2. Methanol | Mild conditions, high yield |

This interactive table compares different catalytic approaches for the esterification of benzoic acids.

Modern Catalytic Approaches for Carbon-Carbon, Carbon-Heteroatom Bond Formation

Transition-metal catalysis has revolutionized the synthesis of polysubstituted arenes, providing powerful tools for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or sulfonate and an amine, and it stands as one of the most powerful methods for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction is highly relevant for the synthesis of this compound, particularly for the key step of introducing the amino group.

The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to improve reaction scope and efficiency. wikipedia.org Sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are highly effective. nih.govresearchgate.net These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

A plausible application would be the coupling of Methyl 3-fluoro-4-bromo-5-methylbenzoate with an ammonia surrogate or directly with ammonia under specialized conditions. Recent advancements have enabled the use of aqueous ammonia, a more convenient and less expensive nitrogen source. acs.orgnih.gov

| Catalyst/Ligand System | Amine Source | Base | Typical Conditions |

| Pd₂(dba)₃ / BINAP | Benzophenone Imine | NaOt-Bu | Toluene, 80-110 °C |

| Pd(OAc)₂ / XPhos | NH₃ (gas or solution) | NaOt-Bu, K₃PO₄ | Toluene or Dioxane, RT to 100 °C |

| KPhos-Pd G3 Precatalyst | Aqueous NH₄OH | KOH | Water/Toluene, High Temp |

This interactive table outlines typical conditions for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

While not directly used to form the final functional groups in the target molecule, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the substituted aromatic core itself. This palladium-catalyzed reaction forms a C-C bond between an aryl halide or triflate and an organoboron compound (e.g., a boronic acid or ester). blazingprojects.comuwindsor.ca

For instance, a precursor like 3,5-dibromo-4-fluorobenzoate could be selectively coupled with methylboronic acid in a Suzuki-Miyaura reaction to install the methyl group at the C5 position, demonstrating the utility of this reaction in building up the required substitution pattern from simpler starting materials. nih.gov The reaction is known for its mild conditions and high tolerance of various functional groups.

C-H Activation and Direct Functionalization Techniques

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.orgacs.org This approach avoids the traditional need for pre-functionalized substrates (like organohalides or triflates), thereby shortening synthetic sequences and reducing waste. rsc.org Transition-metal catalysis, particularly with palladium, has been pivotal in advancing C-H activation for the synthesis of complex molecules, including fluorinated compounds. nih.govnih.gov

For a molecule like this compound, a plausible synthetic route could involve the direct C-H fluorination of a precursor such as Methyl 4-amino-5-methylbenzoate. In such a reaction, a palladium catalyst could coordinate to a directing group on the substrate, facilitating the activation of a specific C-H bond ortho to the directing group. Subsequent oxidative addition with an electrophilic fluorine source, like Selectfluor, followed by reductive elimination would install the fluorine atom at the desired position. acs.orgcore.ac.uk

Key research findings in this area include:

Directed C-H Activation: The use of directing groups is crucial for controlling the regioselectivity of the C-H functionalization. For aniline derivatives, the amino group itself or a modified version can act as a directing group, guiding the catalyst to the ortho C-H bonds.

Catalyst Systems: Palladium(II) catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are commonly employed. acs.org The reaction often requires specific ligands and additives to promote the catalytic cycle efficiently. nih.gov

Fluorinating Agents: Electrophilic fluorinating reagents, for instance, N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, are typically used to deliver the fluorine atom. nih.gov Recent developments also explore the use of nucleophilic fluoride (B91410) sources in combination with an oxidant. researchgate.netucla.edu

This methodology's primary advantage is its high atom economy, directly converting a C-H bond to a C-F bond without the need for stoichiometric activating or leaving groups. rsc.org

Photoredox Catalysis in Fluorine Introduction

Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis due to its mild reaction conditions and unique mechanistic pathways. mdpi.comresearchgate.net This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. chemicaljournal.in This approach is particularly well-suited for the introduction of fluorine into aromatic systems. mdpi.comnih.govnih.gov

A potential photoredox-catalyzed synthesis of this compound could start from Methyl 4-amino-5-methylbenzoate. The general mechanism would involve:

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light. mdpi.comacs.org

The excited photocatalyst engages in an SET event with the aromatic substrate to form an arene radical cation. nih.gov

This radical cation is then susceptible to nucleophilic attack by a fluoride source, or it can participate in a radical-radical coupling with a fluorine radical generated separately.

A final oxidation or deprotonation step yields the fluorinated product and regenerates the photocatalyst. mdpi.com

Photoredox catalysis offers several advantages for fluorination:

Mild Conditions: Reactions are often conducted at room temperature, which improves functional group tolerance. beilstein-journals.org

High Selectivity: The regioselectivity can be controlled by the electronic properties of the substrate, as the reaction often proceeds through the most electron-rich position. mdpi.com

Accessibility: It enables the fluorination of electron-rich arenes, which can be challenging for traditional nucleophilic aromatic substitution (SNAr) methods. acs.org

Metal-Free Options: While often used with transition metals, metal-free organic photocatalysts are also effective, enhancing the green credentials of the synthesis. organic-chemistry.org

Sustainable and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to synthetic design. fq-unam.org For the synthesis of specialized chemicals like this compound, considerations such as solvent choice, energy consumption, and waste generation are paramount. rsc.org

Solvent-Free and Aqueous Media Syntheses

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs).

Aqueous Media: Traditionally, fluorination reactions were considered incompatible with water due to the high reactivity of fluorinating agents and the potential for the fluoride ion to be heavily solvated and rendered non-nucleophilic. allfordrugs.com However, recent research has demonstrated the feasibility of performing various fluorination reactions in water or aqueous co-solvent systems. allfordrugs.comrsc.org The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. In some cases, the hydrophobic effect of water can even enhance reaction rates and selectivity. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) is another effective green strategy. This approach maximizes the concentration of reactants, which can lead to faster reaction times and eliminates the need for solvent purchasing, handling, and disposal. For related aniline-based compounds, solvent-free syntheses catalyzed by recyclable ionic liquids have been reported, showcasing the potential of this approach.

Atom Economy and Process Intensification Studies

Atom Economy: This metric, central to green chemistry, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov Synthetic strategies like C-H activation are inherently high in atom economy because they avoid the use of stoichiometric reagents that end up as waste. rsc.org By directly converting a C-H bond to a C-F bond, the generation of byproducts is minimized.

Process Intensification: This involves developing smaller, more efficient, and safer manufacturing processes. In the context of fluorination, which can involve hazardous reagents and energetic reactions, process intensification is particularly relevant. The use of continuous flow reactors or microreactors offers significant advantages over traditional batch processing:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time.

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature and residence time, which can improve yield and selectivity.

Scalability: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward and safer than scaling up a large batch reactor. For photoredox catalysis, flow chemistry is especially beneficial as it ensures uniform irradiation of the reaction mixture, overcoming the light penetration issues associated with large batch reactors. sigmaaldrich.comresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of this compound via modern methods like palladium-catalyzed C-H fluorination, several parameters must be carefully tuned. acs.orgcore.ac.uk

Key parameters for optimization include:

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the nature of the directing group or ancillary ligand can profoundly influence catalytic activity and selectivity.

Fluorinating Agent: The reactivity and selectivity can vary significantly depending on the fluorine source used (e.g., Selectfluor, NFSI, AgF). researchgate.net

Solvent: The solvent system can affect the solubility of reactants and catalysts, as well as the stability of intermediates. A screening of different solvents or solvent mixtures is often necessary to find the optimal medium. acs.org

Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst and products.

Additives: Bases or other additives are often required to facilitate steps in the catalytic cycle, such as C-H activation or catalyst regeneration.

The following interactive table illustrates a hypothetical optimization study for a palladium-catalyzed C-H fluorination reaction, demonstrating how systematic variation of parameters can lead to enhanced product yield.

| Entry | Pd Catalyst (mol%) | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | NFSI | DCE | 100 | 35 |

| 2 | Pd(OAc)₂ (5) | Selectfluor | DCE | 100 | 48 |

| 3 | PdCl₂ (5) | Selectfluor | DCE | 100 | 25 |

| 4 | Pd(OAc)₂ (5) | Selectfluor | Toluene | 120 | 42 |

| 5 | Pd(OAc)₂ (5) | Selectfluor | DCE/i-PrCN | 120 | 65 |

| 6 | Pd(OAc)₂ (10) | Selectfluor | DCE/i-PrCN | 120 | 78 |

This table represents hypothetical data for illustrative purposes.

Purity Profiling and Scale-Up Considerations for Laboratory and Pilot Syntheses

The transition from a laboratory-scale synthesis to a pilot or industrial-scale process presents significant challenges related to purity, safety, and cost-effectiveness.

Purity Profiling: A thorough understanding of the impurity profile of a pharmaceutical intermediate is a critical regulatory requirement. ijpsjournal.comnih.gov Impurities can arise from various sources, including starting materials, reagents, intermediates, byproducts, and degradation products. nih.gov For this compound, potential impurities could include regioisomers (e.g., fluorine at a different position), unreacted starting materials, or products from side reactions.

The identification, quantification, and control of these impurities are essential. Standard analytical techniques for purity profiling include:

High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the main component and detecting non-volatile impurities.

Gas Chromatography (GC): Used for analyzing volatile impurities.

Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS) to identify the structure of impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities. nih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities in drug substances. nih.gov

Scale-Up Considerations: Scaling up a synthetic process from grams to kilograms requires careful re-evaluation and optimization of the reaction conditions.

Safety: Exothermic reactions that are easily managed in the lab can pose significant thermal hazards on a larger scale. Proper engineering controls and thermal management are crucial. The use of potentially explosive or highly reactive reagents, such as certain fluorinating agents, requires stringent safety protocols. nih.gov

Mixing and Heat Transfer: In large reactors, inefficient mixing and heat transfer can lead to localized "hot spots," resulting in side reactions, degradation, and reduced yields.

Downstream Processing: Purification methods that are viable in the lab, such as column chromatography, are often not economically feasible for large-scale production. Alternative methods like crystallization, distillation, or liquid-liquid extraction must be developed.

Cost and Availability of Materials: The cost of catalysts (especially those based on precious metals like palladium), reagents, and solvents becomes a major factor at scale. The commercial availability of all raw materials in the required quantities and quality must be ensured.

Process Robustness: The scaled-up process must be robust and reproducible, consistently delivering the product with the required purity and yield.

For novel methodologies like photoredox catalysis, scalability presents unique challenges, such as ensuring uniform light distribution throughout a large reaction volume. chemicaljournal.infrontiersin.org The use of continuous flow reactors is a promising solution to many of these scale-up issues, offering better control, improved safety, and more consistent product quality. sigmaaldrich.comacs.org

Mechanistic Studies of Aromatic Ring Reactivity

The substitution pattern on the benzene (B151609) ring of this compound creates a unique electronic environment that influences its susceptibility to attack by both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: Influence of Substituents

Electrophilic aromatic substitution (SEAr) reactions are governed by the directing effects of the substituents on the aromatic ring. In this compound, the amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl (-CH₃) group is also an activating, ortho-, para-directing group. Conversely, the methoxycarbonyl (-COOCH₃) and fluoro (-F) groups are deactivating; the methoxycarbonyl group is a meta-director, while the fluoro group is an ortho-, para-director.

For instance, in related polysubstituted anilines, the position of electrophilic attack is often a result of the synergistic or antagonistic effects of the various substituents. Halogenation of analogs such as methyl 4-amino-3-methylbenzoate has been demonstrated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), suggesting that electrophilic halogenation of the target compound is a feasible transformation.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | 4 | Activating | ortho, para |

| -F | 3 | Deactivating | ortho, para |

| -CH₃ | 5 | Activating | ortho, para |

| -COOCH₃ | 1 | Deactivating | meta |

Nucleophilic Aromatic Substitution: Directed Functionalization

While electrophilic aromatic substitution is common for electron-rich rings, nucleophilic aromatic substitution (SNA) can occur on aromatic rings bearing electron-withdrawing groups and a suitable leaving group. In the case of this compound, the fluorine atom can potentially act as a leaving group in SNAr reactions, particularly if the ring is further activated by a strongly electron-withdrawing group introduced at a suitable position. The presence of the electron-withdrawing methoxycarbonyl group ortho to the fluorine atom can facilitate such reactions. However, the electron-donating amino and methyl groups would generally disfavor nucleophilic attack.

An alternative pathway for introducing an amino group at the 4-position during the synthesis of this molecule involves a nucleophilic aromatic substitution reaction on a precursor like methyl 4-halo-3-fluoro-5-methylbenzoate. In this scenario, an amine or ammonia acts as the nucleophile, displacing the halogen at the 4-position.

Directed Ortho Metalation (DoM) Strategies and Their Derivatives

Directed ortho metalation (DoM) is a powerful synthetic tool that allows for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with various electrophiles.

For this compound, several of its functional groups could potentially act as DMGs. The amino group, after protection (e.g., as a pivaloyl amide), is a known DMG. The fluorine atom itself can also direct metalation to the adjacent C2 position. The methoxycarbonyl group is generally not a strong DMG. The interplay between these potential directing groups would determine the regiochemical outcome of a DoM reaction. Given the known directing ability of a protected amino group and the fluoro group, it is plausible that lithiation would occur at the C2 position, between the fluoro and methoxycarbonyl groups.

Transformations Involving the Amino Group

The amino group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization: Acylation, Sulfonylation, and Alkylation Reactions

The primary amino group of this compound can be readily derivatized through reactions such as acylation, sulfonylation, and alkylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. For example, acylation of the related compound 4-amino-3-methyl-benzoic acid methyl ester with butyryl chloride has been reported as a step in the synthesis of more complex molecules. nih.gov This indicates that similar reactions would be feasible for the title compound.

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamides.

Alkylation: The amino group can also be alkylated, although direct alkylation can sometimes lead to overalkylation. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

These derivatization reactions can be used to modify the electronic properties of the molecule, introduce new functional groups, or to protect the amino group during subsequent synthetic steps.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. chemicalnote.com This diazotization reaction is a gateway to a wide array of functional group transformations.

Sandmeyer Reaction: The resulting diazonium salt can undergo a variety of copper(I)-catalyzed Sandmeyer reactions to introduce chloro, bromo, or cyano groups, replacing the original amino group.

Balz-Schiemann Reaction: The Balz-Schiemann reaction is a specific transformation of an aromatic diazonium salt to an aryl fluoride. wikipedia.org This is achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.org This reaction could be used to replace the amino group in this compound with a second fluorine atom.

The steric hindrance around the amino group due to the adjacent fluoro and methyl groups might affect the rate and efficiency of the diazotization and subsequent reactions.

Table 2: Potential Transformations of the Amino Group

| Reaction | Reagents | Product Functional Group |

| Acylation | Acyl chloride/anhydride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt |

| Sandmeyer | CuX (X = Cl, Br, CN) | Aryl halide/nitrile |

| Balz-Schiemann | 1. HBF₄ 2. Heat | Aryl fluoride |

Reactivity of the Ester Moiety

The methyl ester group (–COOCH₃) in this compound is a key functional handle for synthetic modifications. Its reactivity is centered on the electrophilic carbonyl carbon and can be influenced by the electronic effects of the substituents on the aromatic ring. numberanalytics.com The primary reactions involving this moiety are hydrolysis, transesterification, and reduction. numberanalytics.comlibretexts.org

The cleavage of the ester bond can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. numberanalytics.com

Base-Mediated Hydrolysis (Saponification) : This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. numberanalytics.comchegg.com The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the corresponding carboxylic acid.

The rate of hydrolysis is significantly influenced by both electronic and steric factors. numberanalytics.com For this compound, the presence of a methyl group ortho to the ester (the 5-position) will introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to an unsubstituted methyl benzoate (B1203000). Electronically, the amino group is donating and the fluoro group is withdrawing, leading to a complex net effect on the electrophilicity of the carbonyl carbon. High-temperature studies on substituted methyl benzoates have shown that even sterically hindered esters can be quantitatively saponified in dilute alkaline solutions (e.g., 2% KOH) at temperatures between 200–300 °C. rsc.orgrsc.org

| Factor | Effect on Rate | Rationale | Source |

|---|---|---|---|

| Steric Hindrance (ortho-substituents) | Decreases rate | Hinders nucleophilic approach to the carbonyl carbon. | |

| Electron-Withdrawing Groups (e.g., -NO₂) | Increases rate | Increases electrophilicity of the carbonyl carbon. | libretexts.org |

| Electron-Donating Groups (e.g., -OCH₃) | Decreases rate | Decreases electrophilicity of the carbonyl carbon. | libretexts.org |

| High Temperature (in H₂O or dilute base) | Increases rate | Overcomes activation energy; enhances nucleophilicity of the medium. | rsc.org |

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu This reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess. ucla.edu

Common catalysts for the transesterification of methyl benzoate derivatives include:

Acid Catalysts : Sulfuric acid (H₂SO₄) is commonly used.

Base Catalysts : Strong bases like sodium alkoxides (e.g., sodium ethoxide) can be employed. ucla.edu

Organometallic Catalysts : Titanate catalysts have shown high activity and conversion rates for producing various benzoic acid esters from methyl benzoate. acs.orgacs.org Zinc compounds have also been utilized, particularly for reactions with sterically hindered alcohols. google.com More recently, nanocatalysts such as maghemite-ZnO have been developed for efficient transesterification under specific conditions. researchgate.net

For this compound, the primary amino group could potentially interfere with acid catalysis by becoming protonated. Therefore, base-catalyzed or metal-catalyzed conditions might be more suitable for achieving high conversion.

The methyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols. libretexts.orgcommonorganicchemistry.com The reaction proceeds via two successive hydride additions. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, though its reactivity can be enhanced in specific solvent systems or at reflux temperatures. libretexts.orgresearchgate.net

Reduction to Aldehydes : Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more reactive towards hydride reagents than the starting ester. chemistrysteps.com However, this transformation can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion, typically carried out at -78 °C. chemistrysteps.comncert.nic.in The reaction proceeds through a stable hemiacetal intermediate which is hydrolyzed to the aldehyde during aqueous workup.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments

The presence of multiple distinct functional groups (amine, fluoro, ester) and substitution patterns on the aromatic ring of this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity : This refers to the preferential reaction of one functional group in the presence of others. slideshare.netyoutube.com For example, the reduction of the ester group can be performed chemoselectively. A strong reagent like LiAlH₄ would likely reduce the ester, but could also react with other groups if conditions are not controlled. Conversely, a milder reagent like NaBH₄, which typically does not reduce esters, could be used to reduce an aldehyde or ketone elsewhere in a more complex molecule without affecting the methyl ester of the title compound. libretexts.orgyoutube.com Similarly, protecting the highly reactive amino group (e.g., by acylation) would be necessary before performing reactions that are incompatible with a primary amine, such as Friedel-Crafts acylation.

Regioselectivity : This concerns the position at which a reaction occurs when multiple sites are available. researchgate.netdurgapurgovtcollege.ac.in In the context of further substitution on the aromatic ring (e.g., electrophilic aromatic substitution), the directing effects of the existing substituents are paramount. The amino group is a powerful ortho-, para-director and activating group. The methyl group is also an ortho-, para-director and weakly activating. The fluoro group is an ortho-, para-director but is deactivating. The methyl ester group is a meta-director and is deactivating. The outcome of an electrophilic attack would be determined by the interplay of these competing effects, with the powerful amino group likely dominating the regiochemical outcome, directing incoming electrophiles to the positions ortho to it (C2 and C6). However, the C6 position is already occupied by a methyl group, and the C2 position is sterically hindered by the adjacent fluoro group, making further substitution challenging and highly dependent on the specific electrophile and reaction conditions.

Stereoselectivity : While the parent molecule is achiral, stereoselectivity would become important if reactions introduce new chiral centers. For instance, the reduction of a ketone derivative of this molecule could lead to a chiral secondary alcohol, and the stereochemical outcome would depend on the reagents and reaction pathway. numberanalytics.com

Lack of Specific Data for Spectroscopic and Structural Analysis of this compound

A comprehensive search for empirical data required to detail the advanced spectroscopic and structural elucidation of this compound has revealed a significant lack of available scientific literature. Consequently, the detailed analysis as outlined in the requested article structure cannot be completed at this time.

The investigation sought specific experimental data pertaining to:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ¹H, ¹³C, or ¹⁹F NMR spectra, including chemical shifts, coupling constants, and assignments, were found for this compound. Furthermore, data from two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY, which are crucial for definitive structural confirmation, are unavailable.

Vibrational Spectroscopy: The search did not yield any Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data for this specific compound. This absence of information prevents the characterization of its functional groups, molecular vibrations, and any analysis of intermolecular interactions or hydrogen bonding based on vibrational spectra.

High-Resolution Mass Spectrometry (HRMS): There is no available high-resolution mass spectrometry data, which is essential for the accurate mass determination and elemental composition confirmation of this compound.

While information exists for structurally related compounds, such as various isomers or analogues lacking either the fluorine or the second methyl group, this data cannot be extrapolated to provide a scientifically accurate and rigorous analysis of the target molecule. The precise substitution pattern of the amino, fluoro, and methyl groups on the benzoate ring significantly influences the spectroscopic properties, making direct comparisons with other molecules unreliable for the purposes of a detailed structural elucidation.

Therefore, until experimental spectroscopic data for this compound becomes available in the scientific domain, a thorough and accurate article based on the requested advanced analytical techniques cannot be generated.

Advanced Optical Spectroscopy (e.g., UV-Vis Absorption, Fluorescence)Experimental data on the ultraviolet-visible absorption and fluorescence properties of this compound are not available. Such studies would provide insight into the electronic transitions of the molecule, its photophysical properties, and how they are influenced by the specific arrangement of the amino, fluoro, and methyl substituents on the benzoate structure.

Until dedicated research on this compound is conducted and published, a scientifically accurate and detailed article on these specific advanced analytical topics cannot be generated.

Computational and Theoretical Investigations of Methyl 4 Amino 3 Fluoro 5 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and energetic properties of Methyl 4-amino-3-fluoro-5-methylbenzoate. These methods, grounded in the principles of quantum mechanics, offer a detailed description of molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a good balance between computational cost and accuracy for organic molecules. mdpi.com The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-F Bond Length (Å) | 1.35 |

| C-N Bond Length (Å) | 1.38 |

| C=O Bond Length (Å) | 1.22 |

| C-O (ester) Bond Length (Å) | 1.35 |

| N-H Bond Length (Å) | 1.01 |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-C-C (ring) Bond Angle (°) | ~120 |

| O=C-O (ester) Bond Angle (°) | ~124 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

Furthermore, DFT is utilized to calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC)), are used for highly accurate predictions of energetic and spectroscopic properties.

For this compound, ab initio calculations can provide precise predictions of properties like ionization potential, electron affinity, and total electronic energy. While computationally more demanding than DFT, these methods are valuable for benchmarking and for systems where electron correlation is particularly important. nih.gov

Spectroscopic properties are also accurately predicted using ab initio methods. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra are invaluable for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and behavior in a solution.

In an MD simulation, the atoms and molecules are allowed to interact for a period of time by approximations of known physics, giving a view of the motion of the particles. By simulating the molecule in a solvent box (e.g., water or an organic solvent), its interactions with the solvent molecules, such as hydrogen bonding and solvation dynamics, can be investigated. mdpi.com

These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of its functional groups, and the time-averaged properties of the system. This information is crucial for understanding how the solvent environment influences the structure and reactivity of this compound. researchgate.net MD simulations can also be used to study the stability of complexes formed between the molecule and other species, such as proteins or receptors, which is important in the context of drug design. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are extensively used for the prediction and interpretation of spectroscopic parameters. For this compound, this is particularly useful for assigning complex NMR and IR spectra.

The prediction of NMR chemical shifts, especially for nuclei like ¹H, ¹³C, and ¹⁹F, can be performed with high accuracy using DFT. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. nsf.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data. This is especially valuable for fluorinated aromatic compounds, where ¹⁹F NMR is a powerful analytical tool. acs.orgresearchgate.netacs.org

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shift for a Fluorinated Aromatic Compound

| Compound | Calculation Method | Predicted ¹⁹F Shift (ppm) | Experimental ¹⁹F Shift (ppm) |

| 4-Fluoroaniline | B3LYP/6-31+G(d,p) | -125.2 | -123.8 |

Note: This table presents example data for a related compound to illustrate the accuracy of computational NMR prediction. nih.gov Similar calculations would be applied to this compound.

Similarly, the calculation of IR frequencies and intensities helps in the assignment of vibrational modes observed in experimental IR spectra. sapub.org By visualizing the atomic motions associated with each calculated frequency, a detailed understanding of the molecule's vibrational properties can be obtained.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state structures, which are the saddle points on the potential energy surface connecting reactants and products.

The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy indicates a faster reaction. DFT is a common method for calculating these barriers. nih.gov For example, in studying the electrophilic substitution reactions of substituted benzenes, computational methods can predict the regioselectivity (i.e., the position of substitution on the aromatic ring) by comparing the activation energies for substitution at different positions. msu.edu

For this compound, one could computationally investigate reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the ester or amino functional groups. The insights gained from these calculations, such as the structures of intermediates and transition states, are often difficult to obtain through experimental means alone.

Solvent Effects and Catalytic Influences on Reactivity

The reactivity of this compound in various chemical transformations is expected to be significantly influenced by the surrounding solvent medium and the presence of catalysts. Computational studies on analogous substituted anilines and benzoates provide insights into these effects.

Solvent Effects:

Solvents can influence reaction rates and equilibrium positions through both non-specific and specific interactions. Non-specific interactions are primarily related to the solvent's dielectric constant, which can stabilize or destabilize charged intermediates and transition states. Specific interactions involve direct interactions between the solvent and the reacting molecules, such as hydrogen bonding.

For reactions involving this compound, polar aprotic solvents might be expected to accelerate reactions that proceed through polar transition states by stabilizing charge separation. Protic solvents, on the other hand, can solvate both the amino and ester functional groups through hydrogen bonding, potentially altering their nucleophilicity and electrophilicity.

To illustrate the potential magnitude of solvent effects on a reaction involving a similar aromatic amine, a hypothetical data table based on computational studies of related systems is presented below. This table showcases the calculated activation energy for a representative electrophilic substitution reaction in different solvents.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration of a Substituted Aniline (B41778) in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| n-Hexane | 1.88 | 24.5 |

| Dichloromethane | 8.93 | 21.2 |

| Acetonitrile (B52724) | 37.5 | 19.8 |

| Water | 78.4 | 18.5 |

Catalytic Influences:

Computational studies are instrumental in elucidating the mechanisms of catalytic reactions. For reactions involving the amino group of this compound, acid catalysis is often employed. Theoretical calculations can model the protonation of the amino group and its effect on the electronic structure and reactivity of the aromatic ring.

Metal-based catalysts are also crucial in many transformations of aromatic amines and esters. For instance, palladium-catalyzed cross-coupling reactions are common for modifying the aromatic ring. Computational models can investigate the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, providing detailed energetic profiles and identifying rate-determining steps. The electronic effects of the fluorine and methyl substituents would play a critical role in these catalytic processes.

Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. While no specific QSPR models for this compound have been reported, models developed for substituted anilines and benzoates can provide a framework for predicting its properties.

These models utilize a variety of molecular descriptors, which are numerical representations of a molecule's structure. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using computational chemistry methods, such as HOMO/LUMO energies, Mulliken charges, and dipole moment.

A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of substituted methylbenzoates is presented below to illustrate the concept.

Table 2: Hypothetical QSPR Data for Predicting logP of Substituted Methylbenzoates

| Compound | Molecular Weight (MW) | Dipole Moment (Debye) | Predicted logP |

| Methylbenzoate | 136.15 | 1.89 | 2.12 |

| Methyl 4-aminobenzoate | 151.16 | 2.85 | 1.39 |

| Methyl 3-fluorobenzoate | 154.14 | 2.54 | 2.28 |

| Methyl 4-amino-3-fluorobenzoate | 169.16 | 3.10 | 1.55 |

| This compound | 183.18 | 3.25 | 1.95 |

Such models, once validated, can be used to estimate a wide range of properties for new compounds without the need for experimental measurements, thus accelerating the drug discovery and materials design processes.

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density distribution in molecules to understand chemical bonding and molecular structure. ias.ac.inmdpi.com This analysis partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). ias.ac.inmdpi.com

Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bonds.

For this compound, a QTAIM analysis would provide insights into the nature of its various covalent bonds. The electron-withdrawing fluorine atom and the electron-donating amino and methyl groups would be expected to modulate the electron density distribution in the aromatic ring.

The following table provides expected ranges for key QTAIM parameters at the bond critical points for the different types of bonds present in the molecule, based on studies of analogous compounds.

Table 3: Expected QTAIM Parameters at Bond Critical Points for this compound

| Bond Type | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Nature of Interaction |

| C-C (aromatic) | 0.28 - 0.32 | -0.8 to -1.0 | Covalent |

| C-N | 0.25 - 0.29 | -0.7 to -0.9 | Polar Covalent |

| C-F | 0.20 - 0.24 | +0.1 to +0.3 | Polar Covalent (ionic character) |

| C-O (ester) | 0.26 - 0.30 | -0.6 to -0.8 | Polar Covalent |

| C=O (ester) | 0.35 - 0.40 | -0.2 to +0.1 | Polar Covalent |

| C-H | 0.26 - 0.29 | -0.8 to -1.0 | Covalent |

| N-H | 0.30 - 0.34 | -1.2 to -1.5 | Polar Covalent |

A negative value of the Laplacian of the electron density (∇²ρ(r)) is indicative of a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value suggests a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. The QTAIM analysis would allow for a detailed mapping of the electronic effects of the substituents on the aromatic system.

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl 4-amino-3-fluoro-5-methylbenzoate as a Versatile Chemical Building Block

The strategic placement of amino, fluoro, and methyl groups on the benzoate (B1203000) scaffold makes this compound a prized starting material in organic synthesis. These functional groups offer multiple reactive sites, allowing for a diverse range of chemical transformations and the construction of complex molecular architectures. Its utility as a key intermediate is recognized in the synthesis of various pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability and binding affinity. tandfonline.com

Precursor for Complex Heterocyclic Systems (e.g., Quinolones, Indoles, Pyrimidines)

Heterocyclic compounds form the backbone of many pharmaceutical agents and biologically active molecules. This compound, as a substituted aniline (B41778) derivative, serves as a valuable precursor for the synthesis of a variety of these complex systems.

Quinolones: The synthesis of the quinolone core often involves the cyclization of an aniline derivative with a β-ketoester or a related three-carbon unit. For instance, the Gould-Jacobs reaction utilizes the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form a 4-hydroxyquinoline. nih.govjptcp.com The amino group of this compound can participate in such reactions, leading to the formation of highly substituted and fluorinated quinolone rings, which are key pharmacophores in many antibacterial agents.

Indoles: The Fischer indole (B1671886) synthesis, a classic method for constructing the indole nucleus, relies on the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While not a direct application of the aniline, the amino group of this compound can be readily converted to a hydrazine, making it a suitable starting material for this important transformation. Alternatively, methods like the Reissert synthesis, which involves the condensation of o-nitrotoluene with ethyl oxalate, followed by reduction and decarboxylation, highlight the importance of substituted benzene (B151609) rings in indole synthesis. uop.edu.pk The substituents on the this compound ring would be incorporated into the final indole structure, providing a route to functionalized and fluorinated indole derivatives.

Pyrimidines: The construction of the pyrimidine (B1678525) ring can be achieved through the condensation of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dicarbonyl compound or its equivalent. rsc.org The amino group of this compound can be a part of a larger fragment that, upon reaction with appropriate building blocks, can lead to the formation of a pyrimidine ring fused to the fluorinated benzene ring. The use of fluorinated building blocks is a common strategy in the synthesis of fluorinated pyrimidines, which are prevalent in many clinically important pharmaceuticals. nih.gov

Intermediate in the Synthesis of Fluorinated Aromatic Compounds

The presence of a fluorine atom on the aromatic ring of this compound makes it an invaluable intermediate in the synthesis of other fluorinated aromatic compounds. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. orgsyn.org This compound serves as a readily available scaffold where the amino and ester functionalities can be further modified to introduce other substituents or to build more complex molecular structures, all while retaining the crucial fluorine atom.

Scaffold for Multicomponent Reaction (MCR) Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool in modern organic synthesis for creating molecular diversity. mdpi.comnih.gov Functionalized anilines are frequently employed as key components in MCRs for the synthesis of heterocyclic libraries. The diverse functionalities of this compound make it an ideal candidate for use as a scaffold in the development of novel MCRs. The amino group can react with carbonyl compounds to form imines in situ, which can then participate in cycloaddition reactions or other transformations with other components of the reaction mixture. This approach allows for the rapid and efficient construction of complex, highly substituted, and fluorinated heterocyclic systems. rsc.org

Role in Polymer Chemistry and Functional Material Development

The unique combination of functional groups in this compound also positions it as a valuable component in the development of advanced polymers and functional materials.

Monomer for Specialty Polymers with Tailored Properties

The amino and ester functionalities of this compound allow it to be used as a monomer in the synthesis of specialty polymers. For example, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester group can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions. The incorporation of the fluorine and methyl groups into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, reduced dielectric constant, and increased hydrophobicity. kpi.uanih.govmdpi.comresearchgate.net These properties are highly sought after for applications in high-performance electronics, aerospace materials, and specialty coatings.

Ligand Precursor in Coordination Chemistry for Advanced Materials

The aminobenzoic acid structure of this compound (after hydrolysis of the ester) makes it an excellent precursor for the synthesis of ligands used in coordination chemistry. The carboxylate group can coordinate to metal ions, while the amino group and the aromatic ring can be further functionalized to tune the electronic and steric properties of the ligand. These tailored ligands can then be used to construct coordination polymers and metal-organic frameworks (MOFs) with specific topologies and functionalities. tandfonline.comresearchgate.netnih.gov The presence of the fluorine atom can influence the framework's properties, such as its porosity, stability, and affinity for certain guest molecules, making these materials promising for applications in gas storage, separation, and catalysis.

Development of Novel Reagents and Catalysts Utilizing the Compound Framework

The strategic placement of functional groups on the aromatic ring of this compound makes it an attractive starting material for the synthesis of more complex molecules that can act as novel reagents or catalysts. The amino group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Researchers have explored the use of analogous amino-functionalized aromatic compounds in the development of ligands for transition metal catalysts. The electronic properties of the aromatic ring, modulated by the fluorine and methyl substituents, can influence the catalytic activity and selectivity of the resulting metal complexes. While specific research directly utilizing this compound in catalysis is not extensively documented in publicly available literature, the principles of catalyst design suggest its potential in this area. For instance, derivatives of this compound could be envisioned to participate in cross-coupling reactions or asymmetric catalysis, where the electronic and steric environment of the catalyst is crucial for its performance.

The amino group can be readily diazotized and subsequently replaced by a wide range of other functional groups, further expanding the synthetic utility of this compound. This allows for the creation of a library of derivatives with tailored properties for specific applications in organic synthesis.

Photophysical Applications (e.g., in organic light-emitting diodes, sensors, dyes for non-biological contexts)

Aromatic compounds with electron-donating (amino) and electron-withdrawing (ester) groups often exhibit interesting photophysical properties, such as fluorescence. The presence of a fluorine atom can further modulate these properties, including the quantum yield and emission wavelength. While detailed photophysical studies on this compound itself are scarce, the broader class of aminobenzoates has been investigated for their potential in various optical applications.

The core structure of this compound is a building block that could be incorporated into larger conjugated systems designed for use in organic light-emitting diodes (OLEDs). The amino and ester groups can influence the charge injection and transport properties of the material, which are critical for efficient OLED performance. Furthermore, the fluorine substituent can enhance the thermal and morphological stability of organic electronic materials.

In the realm of chemical sensors, the amino group of this compound provides a reactive site for the attachment of recognition units. Changes in the fluorescence of the resulting molecule upon binding to a specific analyte could form the basis of a sensory mechanism. The specific substitution pattern on the aromatic ring could be fine-tuned to optimize the sensitivity and selectivity of such sensors.

Supramolecular Chemistry and Self-Assembly (e.g., liquid crystals, porous materials)

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The functional groups present in this compound, particularly the amino group capable of hydrogen bonding and the aromatic ring that can participate in π-π stacking, make it a candidate for the design of self-assembling systems.

While there is no specific literature detailing the use of this compound in the formation of liquid crystals, its elongated molecular shape is a common feature of mesogenic molecules. By incorporating this unit into larger, more anisotropic structures, it may be possible to induce liquid crystalline phases. The directionality of hydrogen bonds and the subtle interplay of steric and electronic effects could influence the type of liquid crystal phase formed.

In the field of porous materials, such as metal-organic frameworks (MOFs), amino-functionalized organic linkers are widely used. The amino groups can serve as coordination sites for metal ions or as functional tags within the pores of the framework. Although direct application of this compound as a linker in MOF synthesis is not reported, its carboxylic acid analogue, 4-amino-3-fluoro-5-methylbenzoic acid, could potentially be employed to create functionalized porous materials with applications in gas storage, separation, and catalysis.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-amino-3-fluorobenzoate | 185629-32-7 | C₈H₈FNO₂ | 169.15 |

| Methyl 4-amino-3-methylbenzoate | 18595-14-7 | C₉H₁₁NO₂ | 165.19 |

| Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | 606093-58-7 | C₁₄H₁₂FN₃O₄ | 305.26 |

Analytical Method Development and Validation for Methyl 4 Amino 3 Fluoro 5 Methylbenzoate in Research Contexts

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For Methyl 4-amino-3-fluoro-5-methylbenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

HPLC is the most common technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility.

Method Optimization:

The optimization of an HPLC method involves a systematic evaluation of various parameters to achieve the desired separation with good peak shape, resolution, and analysis time. Key parameters to optimize include:

Stationary Phase (Column): A C18 or C8 column is generally suitable for the separation of moderately polar compounds like substituted benzoates. The choice between them would depend on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is a critical parameter as it can affect the ionization state of the amino group and, consequently, the retention behavior of the analyte. A systematic study of the mobile phase composition (gradient or isocratic elution) and pH is necessary to achieve optimal separation from potential impurities.

Detector: A UV detector is the most common choice for aromatic compounds due to the presence of a chromophore. The detection wavelength should be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity.

Flow Rate and Column Temperature: These parameters can be adjusted to optimize the analysis time and peak resolution.

An illustrative example of a starting HPLC method for purity and assay determination is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile by-products from its synthesis or degradation. Derivatization can also be used to increase the volatility and thermal stability of the analyte.

Method Considerations:

Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector (GC-MS).

Temperature Program: A temperature gradient is typically used to ensure the elution of compounds with a wide range of boiling points.

GC analysis would be particularly useful for identifying and quantifying residual solvents or starting materials from the synthesis of this compound.

While this compound is not chiral, its derivatives synthesized in subsequent steps might be. In such cases, chiral chromatography is essential to separate and quantify the enantiomers and determine the enantiomeric excess (ee).

Techniques:

Chiral HPLC: This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used.

Chiral GC: Similar to chiral HPLC, this technique uses a chiral stationary phase in a capillary column to separate volatile enantiomers.

The development of a chiral separation method would require screening of different chiral columns and mobile phases (for HPLC) or temperature programs (for GC) to achieve baseline separation of the enantiomers.

Spectrophotometric Methods for Trace Analysis and Reaction Monitoring (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods, particularly UV-Vis absorption spectroscopy, are simple, rapid, and cost-effective techniques that can be used for the quantitative analysis of this compound, especially for trace analysis and reaction monitoring.

UV-Vis Spectroscopy: